2-Isobutyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
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Overview
Description
2-Isobutyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound that belongs to the class of pyridopyridazines This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyridazine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Isobutyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Isobutyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Another bicyclic compound with similar structural features but different functional groups.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A related compound with additional substituents that confer different chemical properties.
Uniqueness
2-Isobutyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is unique due to the presence of the isobutyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C11H17N3O/c1-8(2)7-14-11(15)10-3-4-12-5-9(10)6-13-14/h6,8,12H,3-5,7H2,1-2H3 |
InChI Key |
ALZOSMZGNVMDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(CNCC2)C=N1 |
Origin of Product |
United States |
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